4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Overview
Description
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Cyclization and Synthesis
One area of research involving 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is in the field of electrophilic cyclization. Studies have explored its use in preparing various compounds, such as 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)Furan, through processes like electrophilic cyclization with N-Iodosuccinimide (Sniady, Morreale, & Dembinski, 2007). This highlights its potential utility in the synthesis of complex organic molecules.
Catalytic Reactions and Enyne Synthesis
Research also focuses on catalytic reactions using this compound. For instance, studies involving the tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes have been conducted, demonstrating the compound's role in synthesizing 1,3-enynes (Feuerstein, Chahen, Doucet, & Santelli, 2006). This is significant for the development of new materials and chemical intermediates.
Intramolecular Arylation and Photochromic Applications
Intramolecular, Pd-mediated α-arylation has been another area of exploration, utilizing derivatives of this compound to produce compounds like 4-aryl-2-naphthols. These compounds have been transformed into photochromic naphthopyrans, suggesting potential applications in photoresponsive materials (Aiken, Armitage, Gabbutt, & Heron, 2015).
Synthesis of Ethynylbenzenes and Optical Studies
Additionally, the compound has been used in the preparation of di- and tri-ethynylbenzenes, showcasing its versatility in synthesizing various ethynylbenzene derivatives (Macbride & Wade, 1996). Moreover, studies on the synthesis and NLO (nonlinear optical) properties of derivatives like 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol indicate its potential in quantum mechanical calculations and optical applications (Praveenkumar, Subala, Anand, & Raman, 2021).
Biomedical Applications and Multicomponent Transformations
Research also encompasses biomedical applications. For instance, compounds derived from this compound have been investigated for their potential in regulating inflammatory diseases, as evidenced by studies on compounds like 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one (Ryzhkova, Ryzhkov, & Elinson, 2020).
Mechanism of Action
Target of Action
Similar compounds have been studied for their interactions with various biological targets . For instance, pyrazole-bearing compounds, which share some structural similarities with the compound , have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the compound might be involved in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the interaction of the compound with a metal catalyst, leading to the formation of new chemical compounds .
Biochemical Pathways
For instance, pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting an impact on the biochemical pathways of these organisms .
Result of Action
For instance, pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 4-bromodiphenyl ether, a compound structurally similar to 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol, is known to be a persistent organic environmental pollutant . This suggests that environmental factors such as temperature, pH, and presence of other chemicals could potentially influence the action and stability of this compound.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSTKBGLPACHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405605 | |
Record name | 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76347-62-1 | |
Record name | 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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